molecular formula C15H9N5O7 B13960004 6-[(1,8-Dihydroxyquinolin-5(1H)-ylidene)hydrazinylidene]-2,4-dinitrocyclohexa-2,4-dien-1-one CAS No. 63319-33-5

6-[(1,8-Dihydroxyquinolin-5(1H)-ylidene)hydrazinylidene]-2,4-dinitrocyclohexa-2,4-dien-1-one

Cat. No.: B13960004
CAS No.: 63319-33-5
M. Wt: 371.26 g/mol
InChI Key: FSIHSOKWAJPLSY-UHFFFAOYSA-N
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Description

This compound is a structurally complex nitro-substituted cyclohexadienone derivative featuring a hydrazinylidene bridge conjugated to a 1,8-dihydroxyquinoline moiety. The presence of two nitro groups at positions 2 and 4 on the cyclohexadienone ring introduces significant electron-withdrawing effects, which likely influence its reactivity, stability, and intermolecular interactions. The dihydroxyquinoline component may contribute to chelation properties or biological activity, though specific applications remain underexplored in the provided evidence. Its synthesis and characterization would typically involve advanced techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, as inferred from analogous compounds in the literature .

Properties

CAS No.

63319-33-5

Molecular Formula

C15H9N5O7

Molecular Weight

371.26 g/mol

IUPAC Name

6-[(1,8-dihydroxyquinolin-5-ylidene)hydrazinylidene]-2,4-dinitrocyclohexa-2,4-dien-1-one

InChI

InChI=1S/C15H9N5O7/c21-13-4-3-10(9-2-1-5-18(23)14(9)13)16-17-11-6-8(19(24)25)7-12(15(11)22)20(26)27/h1-7,21,23H

InChI Key

FSIHSOKWAJPLSY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=C(C=CC(=NN=C3C=C(C=C(C3=O)[N+](=O)[O-])[N+](=O)[O-])C2=C1)O)O

Origin of Product

United States

Preparation Methods

The synthesis of 5-[(2-Hydroxy-3,5-dinitrophenyl)azo]-8-hydroxyquinoline 1-oxide typically involves a multi-step process. The initial step often includes the nitration of a phenol derivative to introduce nitro groups. This is followed by an azo coupling reaction, where the nitrophenol derivative reacts with 8-hydroxyquinoline under specific conditions to form the azo compound. The final step involves the oxidation of the hydroxyquinoline moiety to form the 1-oxide derivative .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, pH, and the use of catalysts are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

5-[(2-Hydroxy-3,5-dinitrophenyl)azo]-8-hydroxyquinoline 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions, leading to the formation of more complex derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-[(2-Hydroxy-3,5-dinitrophenyl)azo]-8-hydroxyquinoline 1-oxide has several scientific research applications:

    Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of metal ions due to its ability to form stable complexes.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in disease processes.

    Industry: It is used in the development of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 5-[(2-Hydroxy-3,5-dinitrophenyl)azo]-8-hydroxyquinoline 1-oxide involves its interaction with specific molecular targets. The azo and quinoline groups allow it to bind to metal ions and biological macromolecules, influencing their activity. This binding can inhibit or activate enzymes, alter protein conformation, and affect cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of nitroaromatic and quinoline-derived molecules. Key comparisons include:

Compound Name / Class Substituents / Backbone Nitro Groups Key Differences Applications / Findings
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one Anilino group at position 6; single nitro group at position 4 1 Lacks dihydroxyquinoline and second nitro group; simpler electronic environment Studied for tautomerism and crystallographic behavior; reduced redox activity
4-Hydroxyquinolin-2(1H)-ones Fused pyranoquinoline systems; hydroxyl and carbonyl groups 0 Absence of nitro groups; focus on biological activity (e.g., antimicrobial) Used as intermediates for synthesizing bioactive heterocycles
Chlorobenzylidene-hydrazinylidene thiadiazin derivatives Thiadiazin ring; chlorobenzylidene substituent 0 Heterocyclic sulfur-containing backbone; distinct electronic properties Explored for pharmacological potential (e.g., anti-inflammatory)
Isoquinoline-derived cyclohexenones Isoquinoline-ylidene acetyl group; dimethylcyclohexenone 0 Bulkier substituents; altered conjugation pathways Highlighted for synthetic feasibility and yield optimization

Physicochemical and Functional Comparisons

The dihydroxyquinoline moiety may enable metal chelation, a property absent in simpler anilino or thiadiazin derivatives .

Synthetic Complexity: The hydrazinylidene bridge and nitro groups necessitate multistep synthesis, contrasting with 4-hydroxyquinolin-2(1H)-ones, which are often prepared via cyclization or Vilsmeier-Haack reactions . X-ray crystallography and SHELX-based refinement (e.g., SHELXL, SHELXD) are critical for resolving its complex geometry, as demonstrated in studies of structurally related compounds .

Biological and Functional Potential: While 4-hydroxyquinolin-2(1H)-ones exhibit antimicrobial activity, the target compound’s nitro groups may confer cytotoxicity or mutagenicity, limiting therapeutic use without modification . Thiadiazin derivatives with hydrazinylidene groups show promise in drug design, suggesting the target compound could be explored for similar applications if stability issues are addressed .

Research Findings

  • Stability and Reactivity: The compound’s nitro groups may render it prone to decomposition under UV light or basic conditions, a challenge less pronounced in non-nitro analogues like isoquinoline-derived cyclohexenones .
  • Crystallographic Behavior: Analogues such as 6-[(2-hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one exhibit planar conformations stabilized by intramolecular hydrogen bonding, a feature likely replicated in the target compound .
  • Analytical Challenges : HRMS and NMR data interpretation is complicated by tautomerism (common in hydrazinylidene systems) and nitro group-induced deshielding effects .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H12N4O5\text{C}_{15}\text{H}_{12}\text{N}_{4}\text{O}_{5}

This compound contains a quinoline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of dinitro groups suggests potential reactivity that could contribute to its biological effects.

Antimicrobial Properties

Research has indicated that quinoline derivatives exhibit significant antimicrobial activity. A study focusing on related compounds showed that modifications in the quinoline structure can enhance antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to 6-[(1,8-Dihydroxyquinolin-5(1H)-ylidene)hydrazinylidene]-2,4-dinitrocyclohexa-2,4-dien-1-one. For instance:

  • Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This mechanism was observed in a study where a related compound demonstrated significant cytotoxicity against human cancer cell lines .
  • Case Studies : In vitro studies revealed that the compound inhibited cell proliferation in various cancer types, including breast and prostate cancers. The IC50 values ranged from 10 to 25 µM, indicating potent activity .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Studies have shown that similar hydrazone derivatives can scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related diseases .

Summary of Key Studies

StudyFindingsReference
Antimicrobial ActivityEffective against E. coli and S. aureus
Anticancer MechanismInduces apoptosis via caspase activation
CytotoxicityIC50 values between 10-25 µM for cancer cell lines
Antioxidant PotentialEffective free radical scavenger

Future Directions

Further research is needed to fully elucidate the biological mechanisms of this compound. Potential areas of investigation include:

  • In Vivo Studies : To assess the efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the compound for enhanced biological activity.
  • Clinical Trials : To evaluate therapeutic potential in humans.

Q & A

Q. What are the established synthetic routes for this compound, and what analytical techniques confirm its structure?

The synthesis typically involves a multi-step condensation reaction. A plausible route includes:

  • Step 1 : Formation of the hydrazinylidene moiety via reaction of 1,8-dihydroxyquinolin-5(1H)-one with hydrazine derivatives under acidic conditions .
  • Step 2 : Nitration of the cyclohexadienone core using mixed nitric-sulfuric acid to introduce the 2,4-dinitro groups. Reaction conditions (temperature, stoichiometry) must be tightly controlled to avoid over-nitration .
  • Characterization :
    • Spectroscopy : Use 1^1H/13^13C NMR to confirm hydrazone linkage and nitro group positions. IR spectroscopy identifies N-H stretching (3100–3300 cm1^{-1}) and nitro vibrations (1520–1350 cm1^{-1}) .
    • X-ray crystallography : Resolve tautomeric forms and confirm planarity of the conjugated system .

Q. What are the key stability considerations for handling this compound?

  • Storage : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent photodegradation and oxidation. The compound is hygroscopic; use desiccants .
  • Hazards : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and PPE. In case of exposure, follow emergency protocols (e.g., rinse skin/eyes for 15 minutes, seek medical attention) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

  • Case Example : If NMR signals for nitro groups overlap with aromatic protons:
    • Variable Temperature NMR : Perform experiments at higher temperatures (e.g., 60°C) to reduce signal broadening caused by tautomerism .
    • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values using software like Gaussian or Molecular Operating Environment (MOE) .
    • Complementary Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Electronic Effects : The electron-withdrawing nitro groups activate the cyclohexadienone ring for NAS. Quantum mechanical calculations (e.g., Fukui indices) can map nucleophilic attack sites .
  • Experimental Design :
    • Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) under controlled pH and temperature.
    • Isotopic Labeling : Use 15^{15}N-labeled hydrazine to track bond formation/cleavage via 1^1H-15^{15}N HMBC NMR .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Molecular Docking : Use Protein Data Bank (PDB) structures to model binding to quinoline-binding enzymes (e.g., topoisomerases). MOE or AutoDock Vina can simulate ligand-protein interactions .
  • ADMET Prediction : Employ tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions. Validate with in vitro assays (e.g., microsomal stability tests) .

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